3-(1H-imidazol-2-yl)-1-(4,4,4-trifluorobutanoyl)piperidine -

3-(1H-imidazol-2-yl)-1-(4,4,4-trifluorobutanoyl)piperidine

Catalog Number: EVT-5694256
CAS Number:
Molecular Formula: C12H16F3N3O
Molecular Weight: 275.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound 1: N-(tert-butoxycarbonyl)-N-[2-(dimethylamino)ethyl]glycine

Compound Description: This compound is an intermediate in the eight-step synthesis of (2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine, as described in the paper "Synthesis of (2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine" .

Compound 2: tert-butyl [2-(dimethylamino)ethyl]{2-[methoxy(methyl)amino]-2-oxoethyl}carbamate

Compound Description: This compound is another intermediate in the synthesis of (2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine, as described in the paper "Synthesis of (2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine" .

Compound 3: 2-{[2-(dimethylamino)ethyl]amino}-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone dihydrochloride

Compound Description: This compound is an intermediate formed during the synthesis of (2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine, as detailed in the paper "Synthesis of (2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine" .

Compound 4: tert-butyl 4-{1-[2-(dimethylamino)ethyl]-4-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}piperidine-1-carboxylate

Compound Description: This compound is a penultimate intermediate in the synthesis of (2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine, as described in the paper "Synthesis of (2-{4-[4-fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine" .

Compound 5: (2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine

Compound Description: This is the final product of the multi-step synthesis described in the paper "Synthesis of (2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine" .

Compound 6: (Benzo[b]thiophen-2-yl)-4-methyl-4,5-dihydro-1H-imidazol-5-ones

Compound Description: This class of compounds was synthesized and characterized in the paper "Synthesis and Characterization of Substituted (Benzo[b]thiophen‐2‐yl)‐4‐methyl‐4,5‐dihydro‐1H‐imidazol‐5‐ones" .

Compound 7: 1-((1-(piperidin-1-ylmethyl)/(morpholinomethyl)/(4-methylpiperazin-1-ylmethyl)-6-nitro-1H-benzo[d]imidazol-2-yl)methyl)-6-(4-substituted phenoxy)-4,8-dihydro-1H-[1,3,2]dioxaphosphepino[5,6-d]imidazole-6-oxide

Compound Description: This complex molecule represents a novel derivative of a series designed and evaluated for antimicrobial activity in the paper "Synthesis, characterization and antimicrobial evaluation of novel compounds 6-nitro-1H-benzo[d]imidazol-2-yl)-methyl-6-phenoxy-4,8-dihydro-1H-[1,3,2] dioxaphosphepino[5,6-d]-imidazole-6-oxide-Mannich bases." .

Compound 8: 1-[2-[[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonyl]amino]-1-oxo-5-(1H-imidazol-4-yl)pentyl]piperidine and its derivatives

Compound Description: This compound and its derivatives are the subject of the patent "Dérivés de 1-[2-[[(3-méthyl-1, 2, 3, 4-tétrahydroquinoléin-8-yl)sulfonyl] amino]-1-oxo-5-(1H-imidazol-4-yl)pentyl]pipéridine, leur préparation et leur application en thérapeutique." .

Compound 9: 3-(1-alkyl-1H-imidazol-4-yl)-2-propenoic acids

Compound Description: This class of compounds, specifically 3-(1-alkyl-1H-imidazol-4-yl)-2-propenoic acids, was synthesized for their surfactant properties, as described in the paper "TENSIOACTIVOS DERIVADOS DEL IMIDAZOL. IV, SINTESIS DE LOS ACIDOS 3-(1-ALQUIL-1H-IMIDAZOL-4-IL)-2-PROPENOICOS." .

Compound 10: 2-{4-(1H-imidazol-4-yl)piperid-1-yl]-5,6-dihydro-4H-imidazo-[4,5,1-ij]quinoline

Compound Description: This compound is an example from a series of imidazol-4-ylpiperidine derivatives designed for their potential in treating central nervous system disorders, as described in the patent "Imidazol-4-ylpiperidine derivative, its preparation, and application thereof in medicine."

Compound 11: 2-butyl-1H-benzo[4,5]imidazo[1,2-a]imidazo[4,5-e]pyridine-5-carbonitrile derivatives

Compound Description: This series of compounds was synthesized and evaluated for anticancer activity in the paper "Synthesis of Novel 2-butyl-1 H-benzo [ 4 , 5 ] imidazo [ 1 , 2-a ] imidazo [ 4 , 5-e ] Pyridine-5-carbonitrile Derivatives and Evaluation of their Anticancer Activity ACHANTA VENKATA." .

Compound 12: 5-chloro-1-(1-(3-(6-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)propyl)piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one (DP-ISO1)

Compound Description: DP-ISO1 is a novel degradation product of the drug domperidone, formed under acidic conditions and identified in the paper "Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucidation."

Compound 13: 5-chloro-1-(3-(4-(5-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one (DP-ISO2)

Compound Description: DP-ISO2, another novel degradation product of domperidone arising from acid hydrolysis, is described in the paper "Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucidation."

Compound 14: 4-(5-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-1-(3-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)propyl)piperidine 1-oxide (DP-OX)

Compound Description: DP-OX, an oxidation product of domperidone, is discussed in the paper "Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucidation."

Compound 15: 6,11-dihydro-11-(1-methyl-4-piperidinyl)-5H-imidazobenzazepine

Compound Description: This compound is a key intermediate in the preparation of alcaftadine, as discussed in the patent "Alcaftadine one kind of the preparation of intermediates."

Compound 16: (3E)-1-[(1S)-1-(4-fluorophenyl)ethyl]-3-[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzylidene]piperidine-2-one

Compound Description: This compound, presented in its amorphous form, is a potent inhibitor of acid fibroblast growth factor (AF) production, as detailed in the patent "Amorphous object of cinnamide compound".

Compound 17: 3-(1H-Imidazol-4-yl)propylphenolethers and 3-(Piperidin-1-yl)propylphenolethers

Compound Description: These compounds were developed as histamine H3 receptor antagonists, demonstrating high in vivo activity and affinity for the hH3 receptor as discussed in the dissertation "N-Substituierte Piperidine und Analoga als Bausteine neuer Histamin-H3-Rezeptorantagonisten".

Properties

Product Name

3-(1H-imidazol-2-yl)-1-(4,4,4-trifluorobutanoyl)piperidine

IUPAC Name

4,4,4-trifluoro-1-[3-(1H-imidazol-2-yl)piperidin-1-yl]butan-1-one

Molecular Formula

C12H16F3N3O

Molecular Weight

275.27 g/mol

InChI

InChI=1S/C12H16F3N3O/c13-12(14,15)4-3-10(19)18-7-1-2-9(8-18)11-16-5-6-17-11/h5-6,9H,1-4,7-8H2,(H,16,17)

InChI Key

YLNQPAGANIWFGH-UHFFFAOYSA-N

SMILES

C1CC(CN(C1)C(=O)CCC(F)(F)F)C2=NC=CN2

Canonical SMILES

C1CC(CN(C1)C(=O)CCC(F)(F)F)C2=NC=CN2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.